molecular formula C9H12O2 B12694353 2,5,5-Trimethyl-2-cyclohexene-1,4-dione CAS No. 38770-37-5

2,5,5-Trimethyl-2-cyclohexene-1,4-dione

Cat. No.: B12694353
CAS No.: 38770-37-5
M. Wt: 152.19 g/mol
InChI Key: BHPAOYFDKBWZDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione typically involves the thermal degradation of β-carotene in an aqueous suspension . This process yields the compound as a major product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis from β-carotene suggests that it can be produced on a larger scale using similar degradation processes under controlled conditions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced to form different reduced products.

    Substitution: It can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2,5,5-Trimethyl-2-cyclohexene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-2-cyclohexene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Uniqueness: 2,5,5-Trimethyl-2-cyclohexene-1,4-dione is unique due to its specific structural configuration and the presence of three methyl groups, which contribute to its distinct chemical properties and reactivity.

Properties

CAS No.

38770-37-5

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

2,5,5-trimethylcyclohex-2-ene-1,4-dione

InChI

InChI=1S/C9H12O2/c1-6-4-8(11)9(2,3)5-7(6)10/h4H,5H2,1-3H3

InChI Key

BHPAOYFDKBWZDG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(CC1=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.